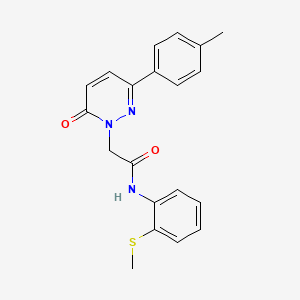

3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

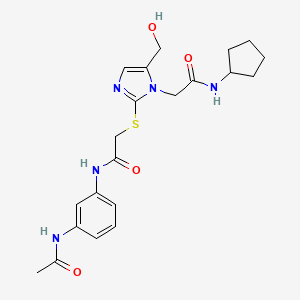

The compound “3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride” is a quinoline derivative. Quinolines are aromatic compounds that are often used in medicinal chemistry due to their bioactive properties . This particular compound also contains a morpholine ring, which is a common feature in many pharmaceuticals .

Molecular Structure Analysis

The compound contains a quinoline core, which is a fused ring structure containing a benzene ring and a pyridine ring. It also contains an ethoxybenzoyl group and a methoxy group attached to the quinoline core, and a morpholinyl group attached to the 4-position of the quinoline.Chemical Reactions Analysis

Quinolines can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The presence of the morpholine ring may also influence the reactivity of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Generally, quinolines are planar molecules that can participate in pi-stacking interactions. The presence of the morpholine ring, ethoxy, and methoxy groups may increase the compound’s solubility.Applications De Recherche Scientifique

Anticancer Activity

3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride has been investigated for its potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting cell growth and inducing apoptosis. The compound’s unique structure may interfere with key cellular processes, making it a promising candidate for further studies in cancer therapy .

Anti-Inflammatory Properties

Inflammation plays a crucial role in various diseases. This compound has shown anti-inflammatory activity by modulating specific pathways involved in the immune response. Researchers have studied its effects on inflammatory markers, cytokines, and immune cells. Understanding its mechanisms could lead to novel anti-inflammatory drugs .

Antimicrobial Applications

The quinoline scaffold often exhibits antimicrobial properties. 3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride has been evaluated against bacteria, fungi, and parasites. Its potential as an antibacterial, antifungal, or antiprotozoal agent warrants further exploration .

Neuroprotective Effects

Compounds with quinoline moieties have attracted attention in neuroprotection research. This derivative may offer neuroprotective benefits by modulating oxidative stress, neuroinflammation, and neuronal apoptosis. Investigating its impact on neurodegenerative diseases could yield valuable insights .

Photophysical Properties

Researchers have studied the photophysical behavior of this compound. Its fluorescence properties make it useful as a fluorescent probe in biological imaging and sensing applications. By understanding its emission characteristics, scientists can design more efficient probes for cellular studies .

Synthetic Applications

Beyond its biological activities, 3-(4-Ethoxybenzoyl)-6-methoxy-4-(morpholin-4-yl)quinoline hydrochloride serves as a building block in organic synthesis. Chemists utilize its unique structure for constructing more complex molecules, such as fused heterocycles or drug candidates .

Mécanisme D'action

Orientations Futures

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and potentially modifying its structure to improve its activity or reduce side effects .

Propriétés

IUPAC Name |

(4-ethoxyphenyl)-(6-methoxy-4-morpholin-4-ylquinolin-3-yl)methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O4.ClH/c1-3-29-17-6-4-16(5-7-17)23(26)20-15-24-21-9-8-18(27-2)14-19(21)22(20)25-10-12-28-13-11-25;/h4-9,14-15H,3,10-13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRLDLLZZIDZCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCOCC4)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopentyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2358756.png)

![2-[2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-5-yl]acetic acid](/img/structure/B2358757.png)

![Ethyl 2-[3-(3-methoxyphenoxy)-4-oxochromen-7-yl]oxyacetate](/img/structure/B2358758.png)

![3-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]chromen-2-one](/img/structure/B2358759.png)

![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-propylpentanamide](/img/structure/B2358761.png)

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/no-structure.png)

![3-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-1-(2-phenoxyethyl)urea](/img/structure/B2358775.png)